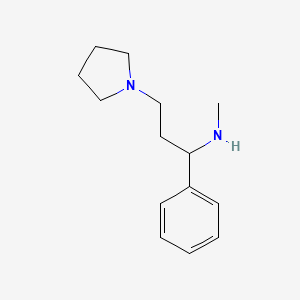

Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTHKSBOTQAYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCN1CCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374987 | |

| Record name | Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-28-0 | |

| Record name | N-Methyl-α-phenyl-1-pyrrolidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine (Prolintane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Prolintane, is a central nervous system (CNS) stimulant classified as a norepinephrine-dopamine reuptake inhibitor.[1][2] Developed in the 1950s, its therapeutic applications have included the management of circulatory disorders and narcolepsy.[1][2] This guide provides a detailed exploration of the synthetic pathways leading to Prolintane, with a primary focus on the industrially prevalent Mannich reaction followed by reductive amination. Alternative synthetic strategies are also discussed to provide a comprehensive overview for researchers and drug development professionals.

Primary Synthesis Pathway: A Two-Step Approach

The most established and efficient synthesis of Prolintane involves a two-step process. This pathway begins with the formation of a β-amino ketone intermediate via the Mannich reaction, which is subsequently converted to the final product through reductive amination.

Part 1: Synthesis of 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone (Mannich Base)

The initial step is a classic Mannich reaction, a three-component condensation involving acetophenone, formaldehyde, and pyrrolidine.[3] This aminoalkylation reaction forms the crucial β-amino ketone intermediate, 1-phenyl-3-(1-pyrrolidinyl)-1-propanone.[4]

Mechanism: The reaction is initiated by the formation of an iminium ion from pyrrolidine and formaldehyde. Acetophenone, existing in equilibrium with its enol form, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This cascade results in the formation of the Mannich base.[3]

Experimental Protocol:

-

To a reaction vessel, equimolar amounts of acetophenone, formaldehyde (typically as a 37% aqueous solution), and pyrrolidine are added.

-

The mixture is typically refluxed in a suitable solvent, such as ethanol, for several hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved through recrystallization or column chromatography.

Part 2: Reductive Amination to Prolintane

The second step involves the reductive amination of the ketone group in 1-phenyl-3-(1-pyrrolidinyl)-1-propanone with methylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the final secondary amine, Prolintane.

Experimental Protocol:

-

The Mannich base, 1-phenyl-3-(1-pyrrolidinyl)-1-propanone, is dissolved in a suitable solvent, such as methanol or ethanol.

-

An excess of methylamine (often as a solution in a compatible solvent) is added to the reaction mixture.

-

A reducing agent, such as sodium borohydride, is added portion-wise while maintaining a controlled temperature.[5]

-

The reaction is stirred until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is then purified, for instance, by distillation under reduced pressure or column chromatography, to yield this compound.

Alternative Synthesis Pathways

While the Mannich reaction route is common, alternative methodologies have been developed to circumvent the use of certain reagents or to start from more readily available materials.

Synthesis from Allylbenzene

An alternative synthesis has been reported starting from the inexpensive and commercially available allylbenzene, achieving an overall yield of 32.3%.[1][6]

Key Transformations:

-

Epoxidation: Allylbenzene is treated with an oxidizing agent like m-CPBA to form the corresponding epoxide.[6]

-

Grignard Reaction: The epoxide is opened with a Grignard reagent to introduce the propyl group.[6]

-

Mitsunobu Reaction: The resulting alcohol undergoes a Mitsunobu reaction with succinimide.[1][6]

-

Reductions: A two-step reduction using Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (Pd/C) yields Prolintane.[1][6]

Synthesis from Phenylacetyl Chloride

A four-step synthesis commencing from phenylacetyl chloride has also been developed, reporting an overall yield of 44.3%.[2][7]

Synthetic Sequence:

-

Grignard/Gilman Reaction: Phenylacetyl chloride reacts with propylmagnesium bromide in the presence of copper iodide to form 1-phenylpentan-2-one.[2]

-

Reduction: The resulting ketone is reduced to 1-phenylpentan-2-ol using sodium borohydride.[2]

-

Mesylation: The alcohol is converted to a good leaving group by reacting with methanesulfonyl chloride.[2][7]

-

Substitution: The final step is a nucleophilic substitution with pyrrolidine to afford Prolintane.[2]

Comparative Analysis of Synthesis Pathways

| Parameter | Mannich/Reductive Amination | From Allylbenzene | From Phenylacetyl Chloride |

| Starting Materials | Acetophenone, Formaldehyde, Pyrrolidine, Methylamine | Allylbenzene | Phenylacetyl Chloride |

| Number of Steps | 2 | 4 | 4 |

| Overall Yield | Generally high (not specified in provided sources) | 32.3%[1][6] | 44.3%[2][7] |

| Key Reagents | Sodium Borohydride | m-CPBA, Grignard Reagent, DIAD, PPh3, LiAlH4, Pd/C[6] | Grignard Reagent, CuI, Sodium Borohydride, Methanesulfonyl Chloride[2] |

| Advantages | Convergent, well-established | Uses inexpensive starting material[1] | Good overall yield, clean reactions[2][7] |

Conclusion

The synthesis of this compound (Prolintane) is well-documented, with the Mannich reaction followed by reductive amination representing a robust and direct approach. Alternative multi-step syntheses from readily available starting materials like allylbenzene and phenylacetyl chloride offer viable, albeit more linear, routes. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, desired overall yield, and the scale of the synthesis.

References

- Muthukrishnan, M., et al. (n.d.). An alternative synthesis of the CNS stimulant Prolintane. Semantic Scholar.

- Narsaiah, A. V., et al. (2024). Synthesis of the Central Nervous System Stimulant Prolintane. Taylor & Francis Online.

- Narsaiah, A. V., et al. (2024). Full article: Synthesis of the Central Nervous System Stimulant Prolintane. Taylor & Francis Online.

- (1992). [Synthesis of metabolites and enantiomers of prolintane]. PubMed.

- (n.d.).

- (n.d.).

- (n.d.). Supporting Information - Contents. The Royal Society of Chemistry.

- (n.d.). This compound. PubChemLite.

- (n.d.). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. PubChem.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | C13H17NO | CID 70034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Phenylalkylpyrrolidine Amines: A Case Study on Prolintane

A Foreword to the Researcher: The compound N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine represents a specific molecular architecture within the broader class of phenylalkylamine derivatives. Publicly accessible, detailed chemical and pharmacological data for this exact structure is notably scarce. To provide a comprehensive and technically robust guide, this document will focus on Prolintane (1-(1-phenylpentan-2-yl)pyrrolidine), a well-characterized and structurally related compound. Prolintane serves as an exemplary model, sharing the core phenyl and pyrrolidine moieties, and its established scientific profile offers valuable insights into the synthesis, analysis, and biological activity characteristic of this chemical family.

Introduction: The Phenylalkylpyrrolidine Scaffold

The phenylalkylpyrrolidine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its potent central nervous system (CNS) activity.[1][2] These compounds are structurally analogous to amphetamines and are primarily characterized by their function as monoamine reuptake inhibitors.[2][3] Prolintane, developed in the 1950s, is a prototypical member of this class, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] It has been investigated for its stimulant properties, with applications in combating fatigue and managing conditions like narcolepsy.[4] The exploration of Prolintane's chemical and pharmacological properties provides a foundational understanding for the rational design and investigation of novel derivatives, including the titular N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine.

Physicochemical Properties of Prolintane

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 1-(1-phenylpentan-2-yl)pyrrolidine | [2][3] |

| Molecular Formula | C₁₅H₂₃N | [3] |

| Molar Mass | 217.356 g·mol⁻¹ | [2] |

| CAS Number | 493-92-5 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 133 °C (271 °F) | [2] |

| Boiling Point | 153 °C (307 °F) | [2][3] |

Synthesis of the Phenylalkylpyrrolidine Core

The synthesis of Prolintane and its analogs can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired yield, and scalability. Below are two distinct and validated synthetic strategies.

Synthesis Starting from Phenylacetyl Chloride

This is a four-step synthesis that offers good to excellent yields in each step, culminating in an overall yield of 44.3%.[1][5]

Experimental Protocol:

-

Grignard/Gilman Reaction: Phenylacetyl chloride is reacted with propylmagnesium bromide in the presence of copper iodide (CuI) in tetrahydrofuran (THF) at -15°C to yield 1-phenylpentan-2-one.[1][5]

-

Reduction of the Ketone: The resulting ketone is then reduced using sodium borohydride (NaBH₄) in methanol at low temperatures to afford 1-phenylpentan-2-ol.[1][5]

-

Mesylation: The alcohol is subsequently reacted with methanesulfonyl chloride in the presence of triethylamine in dichloromethane (CH₂Cl₂) to produce 1-phenylpentan-2-yl methanesulfonate.[1][5]

-

Nucleophilic Substitution: The final step involves a substitution reaction of the mesylate with pyrrolidine to yield Prolintane.[1][5]

Caption: Synthesis of Prolintane via a four-step reaction sequence.

Synthesis Starting from Allylbenzene

An alternative route utilizes the readily available allylbenzene as the starting material, involving key transformations such as epoxidation and a Mitsunobu reaction.[6][7]

Experimental Protocol:

-

Epoxidation: Allylbenzene is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide, 2-(phenylmethyl)oxirane.[7]

-

Grignard Reaction: The epoxide ring is opened by a Grignard reagent, such as vinyl magnesium chloride, to introduce a portion of the alkyl chain.[7]

-

Mitsunobu Reaction: The resulting alcohol undergoes a Mitsunobu reaction with succinimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to introduce the nitrogen-containing ring precursor.[6][7]

-

Reduction: The final step involves the reduction of the succinimide and the olefin using a strong reducing agent like lithium aluminum hydride (LiAlH₄) followed by catalytic hydrogenation (Pd/C) to yield Prolintane.[6][7]

Caption: Alternative synthesis of Prolintane starting from allylbenzene.

Analytical Characterization

The unambiguous identification and quantification of Prolintane in various matrices, including biological samples, necessitates robust analytical methodologies. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful tools for the detection and identification of Prolintane and its metabolites.[8][9]

Sample Preparation for GC-MS Analysis:

A common procedure for extracting Prolintane from biological samples like blood or serum involves solid-phase extraction (SPE).[9]

-

Preconditioning: An SPE cartridge (e.g., Chromabond Drug) is preconditioned with methanol and water.[9]

-

Sample Loading: The biological sample (e.g., 1 ml of serum) is loaded onto the cartridge.[9]

-

Elution: The analytes are eluted with a mixture of methylene chloride, isopropanol, and ammonia (80:20:2).[9]

-

Concentration and Derivatization: The eluate is concentrated under a stream of nitrogen. A derivatization step using trifluoroacetic anhydride (TFA) and perfluoropropanol (PFPOH) may be performed to improve chromatographic performance.[9]

-

Reconstitution: The dried residue is reconstituted in a suitable solvent like ethyl acetate for injection into the GC-MS system.[9]

Spectroscopic Analysis

Mass Spectrometry (MS): In GC-MS analysis, the fragmentation pattern of Prolintane is key to its identification. A characteristic and abundant fragment ion observed for a hydroxylated metabolite of Prolintane is at m/z 126.[9] Under electron ionization, α-cleavage is a common fragmentation pathway for amines.

Infrared (IR) Spectroscopy: The IR spectrum of Prolintane would be expected to show characteristic absorptions for C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹), as well as C-N stretching vibrations.

Pharmacology and Mechanism of Action

Prolintane's primary pharmacological effect is the stimulation of the central nervous system.[2] This is achieved through its interaction with monoamine transporters.

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

Prolintane is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with weaker effects at the serotonin transporter (SERT).[3][10] By blocking these transporters, Prolintane increases the synaptic concentrations of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic neurotransmission.[1][11] This mechanism is consistent with other NDRI psychostimulants like methylphenidate.[2]

Caption: Prolintane's mechanism of action as a dopamine and norepinephrine reuptake inhibitor.

Pharmacological Effects

The increased levels of dopamine and norepinephrine in the brain result in:

-

Increased alertness and concentration [2]

-

Enhanced energy and wakefulness [4]

-

Euphoria at higher doses [4]

Structure-Activity Relationships

Studies on Prolintane analogs have revealed that modifications to the phenyl ring can alter the compound's pharmacological profile. For instance, methyl and fluoro substitutions on the phenyl ring can enhance the inhibitory potency at the serotonin transporter relative to the dopamine transporter, which may suggest a reduced abuse liability.[10]

Conclusion

Prolintane serves as a valuable case study for understanding the chemical properties of the broader class of phenylalkylpyrrolidine amines. Its synthesis, analytical characterization, and well-defined mechanism of action as a norepinephrine-dopamine reuptake inhibitor provide a solid foundation for researchers and drug development professionals. The insights gained from Prolintane can guide the synthesis and evaluation of novel derivatives, such as N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine, in the ongoing quest for new therapeutics targeting the central nervous system. Further research to elucidate the specific properties of such novel analogs is warranted to fully understand their therapeutic potential and safety profiles.

References

- Prolintane. (n.d.). In Grokipedia. Retrieved January 18, 2026.

- Muthukrishnan, M., et al. (2015). Synthesis of the Central Nervous System Stimulant Prolintane. Full article.

- Muthukrishnan, M., et al. (2015). Synthesis of the Central Nervous System Stimulant Prolintane. Taylor & Francis Online.

-

National Center for Biotechnology Information. (n.d.). Prolintane. In PubChem. Retrieved January 18, 2026, from [Link]

- Prolintane. (n.d.). In chemeurope.com. Retrieved January 18, 2026.

-

Prolintane. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

- Blough, B. E., et al. (2021). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. PubMed Central.

- Mujahid, M., & Muthukrishnan, M. (2015). An alternative synthesis of the CNS stimulant Prolintane. Semantic Scholar.

- Prolintane: Uses, Dosage, Side Effects and More. (n.d.). In MIMS Malaysia. Retrieved January 18, 2026.

-

Prolintane. (2022, September 12). In PsychonautWiki. Retrieved January 18, 2026, from [Link]

- von Schlichtegroll, A. (1992). [Synthesis of metabolites and enantiomers of prolintane]. PubMed.

- Synthesis of Prolintane Hydrochloride: A Technical Guide for Laboratory Researchers. (n.d.). In Benchchem. Retrieved January 18, 2026.

- Kyle, P. B., & Daley, W. P. (2007). Domestic Abuse of the European Rave Drug Prolintane. Journal of Analytical Toxicology, 31(7), 415–418.

- Chitescu, C. L., et al. (2017). New psychoactive substances (NPSs) abuse in Romania: analytical strategies for drug screening in biological samples using. RJLM.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Prolintane [medbox.iiab.me]

- 3. Prolintane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206) [hmdb.ca]

- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS Number 136329-39-0)

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the chiral amine, N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine, assigned CAS number 136329-39-0. Recognizing the limited availability of specific experimental data for this exact compound in public databases, this guide employs a synergistic approach. It combines foundational chemical information specific to CAS 136329-39-0 with a detailed, practical walkthrough of spectroscopic analysis using a closely related and well-characterized analogue. This methodology is designed to equip researchers, scientists, and drug development professionals with the strategic insights and technical protocols necessary to confidently approach the structural characterization of this and similar chiral molecules. The guide emphasizes the integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, culminating in a discussion of stereochemical determination—a critical aspect for chiral compounds in pharmaceutical development.

Introduction and Compound Profile

The compound assigned CAS number 136329-39-0 is identified as N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine .[1] Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of approximately 204.31 g/mol . This molecule is a chiral amine, possessing a stereocenter at the carbon atom attached to the phenyl group and the nitrogen of the ethylamine backbone. The CAS number may designate a specific enantiomer, a crucial detail in pharmaceutical contexts where stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[2]

Given its structure, this compound holds potential as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[1] The presence of a tertiary amine (the pyrrolidine nitrogen) and a secondary amine, along with a phenyl ring, suggests a molecule with diverse chemical reactivity and potential biological activity.

Due to the scarcity of publicly available spectroscopic data for CAS 136329-39-0, this guide will utilize data from structurally similar compounds to illustrate the principles and practice of its structural elucidation. This approach provides a robust and educational framework that is directly applicable to the target molecule.

Synthesis Pathway Overview

A plausible synthetic route to N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine can be envisioned through several established organic chemistry transformations. Understanding the synthesis is crucial for anticipating potential impurities and byproducts that may need to be identified during structural analysis. A common approach would involve the reductive amination of a suitable ketone precursor.

Caption: Plausible synthetic route to N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine.

Mass Spectrometry (MS)

Mass spectrometry is an essential first step in structure elucidation, providing the molecular weight and fragmentation patterns that offer clues to the compound's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any residual impurities.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Expected Fragmentation Pattern

For N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine (MW = 204.31), the EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 204. The fragmentation will likely be dominated by cleavage at bonds alpha to the nitrogen atoms, which are favorable sites for charge stabilization.

| m/z Value (Expected) | Fragment Ion | Proposed Structure of Fragment |

| 204 | [M]⁺ | [C₁₃H₂₀N₂]⁺ |

| 189 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 134 | [C₉H₁₂N]⁺ | Cleavage of the C-C bond between the two nitrogen-bearing carbons |

| 105 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#EA4335"];"M_plus" [label="[C13H20N2]+.\nm/z = 204"]; "frag1" [label="[C12H17N2]+\nm/z = 189"]; "frag2" [label="[C9H12N]+\nm/z = 134"]; "frag3" [label="[C7H7]+\nm/z = 91"]; "frag4" [label="[C4H8N]+\nm/z = 70"];

"M_plus" -> "frag1" [label="- .CH3"]; "M_plus" -> "frag2" [label="α-cleavage"]; "frag2" -> "frag3" [label="rearrangement"]; "M_plus" -> "frag4" [label="α-cleavage"]; }

Caption: Expected major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the interferogram and perform a Fourier transform to obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) (Expected) | Vibrational Mode | Functional Group |

| 3300-3500 (weak to medium) | N-H stretch | Secondary amine |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2960 | C-H stretch | Aliphatic C-H |

| 1600, 1495 | C=C stretch | Aromatic ring |

| 1450-1470 | C-H bend | CH₂ scissoring |

| 1100-1300 | C-N stretch | Amine |

| 690-770 | C-H out-of-plane bend | Monosubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 7.2-7.4 | m | 5H | Aromatic protons (phenyl group) |

| 3.5-3.8 | dd | 1H | CH proton adjacent to phenyl and N-methyl groups |

| 2.8-3.2 | m | 2H | CH₂ group adjacent to pyrrolidine ring |

| 2.4-2.7 | m | 4H | CH₂ groups of the pyrrolidine ring adjacent to N |

| 2.3 | s | 3H | N-CH₃ protons |

| 1.7-1.9 | m | 4H | Other CH₂ groups of the pyrrolidine ring |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 140-145 | Quaternary aromatic carbon |

| 127-129 | Aromatic CH carbons |

| 60-65 | CH carbon adjacent to phenyl and N-methyl groups |

| 55-60 | CH₂ carbon adjacent to pyrrolidine ring |

| 50-55 | CH₂ carbons of the pyrrolidine ring adjacent to N |

| 35-40 | N-CH₃ carbon |

| 20-25 | Other CH₂ carbons of the pyrrolidine ring |

Stereochemical Determination

As a chiral compound, determining the absolute stereochemistry of N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is critical.

Chiral High-Performance Liquid Chromatography (HPLC)

This is a common method for separating enantiomers and determining enantiomeric excess.

-

Column Selection: Use a chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative.

-

Mobile Phase Optimization: Develop a suitable mobile phase, often a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), to achieve baseline separation of the enantiomers.

-

Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector. The ratio of the peak areas corresponds to the enantiomeric ratio.

NMR with Chiral Derivatizing Agents

This technique can be used to determine the absolute configuration.

-

Derivatization: React the chiral amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers.

-

NMR Analysis: Acquire the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture. The signals for the protons (or fluorine atoms) near the stereocenter will be chemically non-equivalent for the two diastereomers, and their relative chemical shifts can be used to assign the absolute configuration based on established models.

Caption: Workflow for the determination of stereochemistry.

Conclusion

The structural elucidation of N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 136329-39-0) requires a multi-faceted analytical approach. By systematically applying mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, the core structure can be confidently determined. Furthermore, given the chiral nature of the molecule, techniques such as chiral HPLC and NMR with chiral derivatizing agents are essential for establishing the stereochemical purity and absolute configuration. The methodologies and interpretative frameworks presented in this guide provide a comprehensive roadmap for the successful characterization of this and structurally related chiral amines, which is of paramount importance in the field of drug development and chemical research.

References

-

AA Blocks. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

LabNovo. (n.d.). (R)-(-)-N-Methyl-1-Phenyl-2-(1-Pyrrolidinyl)Ethylamine. Retrieved from [Link]

-

Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1997). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 62(14), 4532–4535. [Link]

- Eberle, M., & Egli, M. (1984). Asymmetric synthesis of (R)- and (S)-N-methyl-alpha-phenylethylamine. Helvetica Chimica Acta, 67(5), 1439-1443.

-

PubChem. (n.d.). N-methyl-1-phenylpropan-2-amine;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved from [Link]

-

Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770. [Link]

-

NIST. (n.d.). Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). N-METHYL-1-[4-[2-(METHYLAMINO)-PROPYL]-PHENYL]-1-PHENYLPROPAN-2-AMINE. Retrieved from [Link]

-

mzCloud. (n.d.). N Methyl 2 phenylpropan 1 amine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of Prolintane

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Deconstructing a CNS Stimulant

Prolintane, chemically identified as Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine, is a synthetic central nervous system (CNS) stimulant developed in the 1950s.[1][2][3] Belonging to the phenylalkylpyrrolidine family, it is structurally analogous to other psychostimulants such as pyrovalerone and methylphenidate.[1][4] Historically, it was marketed under brand names like Katovit for its energizing and concentration-enhancing effects, often used to combat fatigue.[1][2][5] While its clinical use has been discontinued in many regions due to a potential for abuse, Prolintane remains a significant compound of interest for neuropharmacological research, offering a classic example of monoamine transporter modulation.[4][6] This guide elucidates the core mechanism of action of Prolintane, grounded in empirical evidence and presented with the technical depth required for advanced research and development.

Primary Pharmacological Target: The Monoamine Transporter System

The fundamental mechanism of action of Prolintane is its function as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1][3][4][5][7] Its stimulant properties are not derived from direct receptor agonism but from the allosteric modulation of presynaptic transporter proteins, specifically the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[4][8]

By binding to DAT and NET, Prolintane competitively blocks the reabsorption of dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[4][8][9] This inhibition leads to an accumulation of these key neurotransmitters in the extracellular space, thereby enhancing and prolonging their signaling at postsynaptic dopaminergic and noradrenergic receptors.[4][8][9] This increased monoaminergic neurotransmission in brain regions associated with reward, arousal, and executive function, such as the mesolimbic pathway, underpins its observed psychostimulant effects.[9][10]

Recent studies on Prolintane analogs have also revealed complex interactions with the Serotonin Transporter (SERT), where they exhibit weaker inhibitory effects.[6] Interestingly, some analogs can function as substrates, inducing serotonin release, thereby classifying them as hybrid monoamine transporter ligands.[6]

Visualizing the Synaptic Action of Prolintane

The following diagram illustrates the canonical NDRI mechanism at a dopaminergic synapse.

Caption: Prolintane blocks DAT on the presynaptic membrane, increasing synaptic dopamine.

Quantitative Pharmacology: Binding Affinity and Potency

The efficacy of Prolintane as an NDRI has been quantified through various in vitro assays. Radiotracer flux assays using transfected human embryonic kidney (HEK293) cells are a standard method to determine the inhibitory potency of compounds at specific monoamine transporters. These studies have consistently shown that Prolintane and its analogs are potent inhibitors at DAT and NET, with significantly weaker activity at SERT.[1][6]

| Transporter | Activity Profile | Potency Range |

| Dopamine Transporter (DAT) | Potent Uptake Inhibition | Low Nanomolar[1] |

| Norepinephrine Transporter (NET) | Potent Uptake Inhibition | Low Nanomolar[1] |

| Serotonin Transporter (SERT) | Weak Uptake Inhibition | >10-fold weaker than at DAT/NET[6] |

This pharmacological profile, characterized by high potency at DAT and NET with low SERT activity, is a hallmark of classic NDRIs with stimulant properties and abuse potential.[1][11] The relatively low impact on the serotonergic system differentiates its effects from those of broader-acting stimulants like cocaine, which also potently inhibits SERT.[9]

Experimental Validation: Methodologies and Findings

A multi-faceted experimental approach is essential to validate the mechanism of action of a neuroactive compound. For Prolintane, this has involved a combination of in vitro transporter assays and in vivo behavioral and neurochemical studies in animal models.

Core Protocol: [³H]Dopamine Uptake Inhibition Assay

This self-validating protocol is a cornerstone for characterizing DAT inhibitors. It directly measures the ability of a test compound to block the reuptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Prolintane at the human dopamine transporter (hDAT).

Methodology:

-

Cell Culture: HEK293 cells stably transfected with the hDAT gene are cultured to confluence in appropriate media.

-

Preparation: Cells are harvested and washed with a Krebs-Ringer-HEPES (KRH) buffer. A defined concentration of cells is resuspended in the assay buffer.

-

Compound Preparation: A stock solution of Prolintane is serially diluted to create a range of test concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Incubation:

-

Test wells receive the cell suspension, varying concentrations of Prolintane, and a fixed, low concentration of [³H]Dopamine.

-

Control (total uptake) wells receive only the cell suspension and [³H]Dopamine.

-

Non-specific binding wells contain cells, [³H]Dopamine, and a saturating concentration of a known potent DAT inhibitor (e.g., GBR-12909) to define background signal.

-

-

Termination & Lysis: After a short incubation period (typically 10-15 minutes at room temperature), the uptake process is terminated by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove extracellular radiotracer.

-

Quantification: The filters are collected, and the trapped intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are normalized to the control wells (100% uptake) and non-specific binding (0% uptake). The IC₅₀ value is then calculated by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.[9]

Visualizing the Experimental Workflow

Caption: Workflow for a typical dopamine reuptake inhibition assay.

In Vivo Corroboration

Animal studies provide crucial evidence linking the molecular mechanism to physiological and behavioral outcomes.

-

In Vivo Microdialysis: This technique has been used to demonstrate that systemic administration of Prolintane significantly increases extracellular dopamine concentrations in the striatum of rodents.[10] This provides a direct neurochemical link between transporter blockade and increased synaptic neurotransmitter levels.

-

Behavioral Pharmacology: Rodent models have shown that Prolintane induces hyperlocomotion, produces a conditioned place preference (CPP), and can be self-administered.[10] These behaviors are characteristic of drugs with reinforcing properties that act on the mesolimbic dopamine system and are consistent with a cocaine-like, DAT-inhibiting mechanism of action.[9][10]

Conclusion: A Model NDRI for Neuropharmacological Study

The mechanism of action of this compound (Prolintane) is definitively characterized as a potent and selective norepinephrine-dopamine reuptake inhibitor.[1][4] Its stimulant effects are a direct consequence of blocking DAT and NET, leading to elevated synaptic concentrations of their respective neurotransmitters. This action has been rigorously validated through in vitro binding and uptake assays, which quantify its potency, and corroborated by in vivo studies demonstrating the downstream neurochemical and behavioral sequelae. For researchers and drug development professionals, Prolintane serves as a valuable reference compound for studying the structure-activity relationships of monoamine transporter ligands and for exploring the neurobiology of stimulant action and substance abuse.[4][6]

References

-

Title: Prolintane - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Prolintane. Source: Grokipedia. URL: [Link]

-

Title: Prolintane. Source: PubChem. URL: [Link]

-

Title: Prolintane. Source: chemeurope.com. URL: [Link]

-

Title: Prolintane: Uses, Dosage, Side Effects and More. Source: MIMS Singapore. URL: [Link]

-

Title: Prolintane - Wikiwand. Source: Wikiwand. URL: [Link]

-

Title: The abuse potential of prolintane in rodents: Behavioral pharmacology approaches. Source: ScienceDirect. URL: [Link]

-

Title: Prolintane analogs as hybrid monoamine transporter ligands: structural determinants and species differences. Source: PubMed. URL: [Link]

-

Title: [Synthesis of metabolites and enantiomers of prolintane]. Source: PubMed. URL: [Link]

-

Title: An alternative synthesis of the CNS stimulant Prolintane. Source: Semantic Scholar. URL: [Link]

-

Title: Solved Prolintane is a stimulant and norepinephrine-dopamine. Source: Chegg.com. URL: [Link]

-

Title: (PDF) An Alternative Synthesis of the CNS Stimulant Prolintane. Source: ResearchGate. URL: [Link]

-

Title: Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Source: PubMed Central. URL: [Link]

Sources

- 1. Prolintane - Wikipedia [en.wikipedia.org]

- 2. Prolintane [medbox.iiab.me]

- 3. usbio.net [usbio.net]

- 4. benchchem.com [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wikiwand.com [wikiwand.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Pharmacological Profile of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine

Introduction

This technical guide provides a comprehensive analysis of the putative pharmacological profile of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine, a compound for which direct empirical data is not extensively available in public literature. The insights presented herein are derived from a meticulous examination of its structural components—the N-methyl-phenylpropylamine backbone and the pyrrolidine moiety—and the well-established pharmacological activities of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the compound's mechanism of action, pharmacodynamics, and pharmacokinetics, thereby guiding future empirical investigation.

The core structure of this compound suggests a high likelihood of interaction with monoamine neurotransmitter systems. Phenylpropylamine derivatives are a well-documented class of compounds that act as modulators of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] The presence and nature of substitutions on the phenyl ring, the propyl chain, and the terminal amine are critical determinants of potency and selectivity for these transporters.[2][3] This guide will deconstruct the probable contributions of each structural feature to the overall pharmacological profile of the title compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | N-methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-amine | [4] |

| CAS Number | 672310-28-0 | [5][6] |

| Molecular Formula | C14H22N2 | [4] |

| Molecular Weight | 218.34 g/mol | [5] |

| Predicted XlogP | 2.2 | [4] |

Putative Mechanism of Action: Modulation of Monoamine Transporters

Based on its structural similarity to known monoamine reuptake inhibitors and releasing agents, this compound is predicted to function as a modulator of DAT and NET. The phenylpropylamine scaffold is a classic pharmacophore for ligands of these transporters.[1] The N-methyl group and the pyrrolidine ring are expected to fine-tune its affinity and selectivity.

Derivatives of α-pyrrolidinopropiophenone (α-PPP), which share the pyrrolidine and a modified phenylpropylamine core, are known inhibitors of both DAT and NET, with some exhibiting partial releasing activity at NET.[4] Furthermore, modifications to the N-methyl amine group in fluoxetine analogs, which also possess a phenylpropylamine backbone, have been shown to shift their selectivity profile towards DAT inhibition.[7]

The following diagram illustrates the hypothesized mechanism of action at a presynaptic monoamine terminal.

In Vitro Monoamine Transporter Uptake Assay

This functional assay will determine whether the compound acts as an inhibitor or a substrate (releaser) at the monoamine transporters.

Methodology:

-

Cell Culture : Use HEK293 cells stably expressing the transporters of interest.

-

Pre-incubation : Pre-incubate the cells with the test compound.

-

Substrate Addition : Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubation : Incubate for a short period to allow for substrate uptake.

-

Termination : Stop the uptake by washing with ice-cold buffer.

-

Lysis and Detection : Lyse the cells and measure the intracellular radioactivity.

-

Data Analysis : Determine the IC50 for uptake inhibition.

Conclusion

While direct experimental data for this compound is lacking, a comprehensive analysis of its structural components allows for the formulation of a robust, putative pharmacological profile. It is hypothesized to be a potent inhibitor of the dopamine and norepinephrine transporters, with a lower affinity for the serotonin transporter. This profile suggests potential applications in conditions where modulation of dopaminergic and noradrenergic neurotransmission is desired. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this predicted profile. Further research into this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

-

PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. (2021-04-20). Available at: [Link].

-

This compound. PubChemLite. Available at: [Link].

-

N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. PubMed. Available at: [Link].

-

3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). PMC. Available at: [Link].

-

Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. PubMed. Available at: [Link].

-

Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. PubMed. (2009-10-01). Available at: [Link].

-

Structure Modeling of the Norepinephrine Transporter. MDPI. Available at: [Link].

Sources

- 1. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, a primary one being its metabolic fate. Poor metabolic stability can lead to low bioavailability, rapid clearance, and the formation of potentially toxic metabolites, ultimately causing costly late-stage failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vitro metabolic stability studies for the novel compound, N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine. By leveraging established principles of drug metabolism and state-of-the-art bioanalytical techniques, this document outlines a robust, self-validating system for generating critical data to inform early-stage decision-making and guide the optimization of this promising NCE.

Introduction: The Imperative of Metabolic Profiling

The Role of Metabolic Stability in Drug Discovery

In vitro metabolic stability is a cornerstone of modern drug discovery, serving as a primary indicator of a compound's potential pharmacokinetic profile.[1][2] Assays designed to measure metabolic stability quantify the rate at which a drug candidate is eliminated by metabolic enzymes, typically in the liver.[1] This rate, expressed as in vitro intrinsic clearance (CLint), is a critical parameter used to predict in vivo hepatic clearance, bioavailability, and half-life.[2] Compounds with high metabolic instability are often subject to extensive first-pass metabolism, leading to poor systemic exposure and diminished therapeutic efficacy.[2] Conversely, compounds that are too stable may accumulate in the body, increasing the risk of adverse effects.[3] Therefore, early assessment of metabolic stability is not merely a screening step but a strategic imperative that allows for the selection and optimization of candidates with favorable pharmacokinetic properties.[4]

Profile of the Target Compound: N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine

The subject of this guide, N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine, is a small molecule characterized by several key structural motifs that are of metabolic interest:

-

A Secondary Amine (N-methyl): This group is a prime target for Cytochrome P450 (CYP)-mediated N-dealkylation, a common Phase I metabolic pathway.[5][6]

-

A Phenyl Ring: The aromatic ring is susceptible to hydroxylation at various positions (ortho, meta, para), another classic CYP-mediated oxidative reaction.[5]

-

A Pyrrolidine Ring: This saturated heterocyclic structure may undergo oxidation or ring-opening reactions.

-

Propanamine Backbone: The alkyl chain can also be a site for hydroxylation.

The presence of these functional groups necessitates a thorough investigation to identify the compound's primary metabolic liabilities.

Predicted Metabolic Pathways

Based on the structure, we can hypothesize several metabolic transformations. Understanding these potential pathways is crucial for designing the analytical methods needed for metabolite identification.

Caption: Predicted Phase I and II metabolic pathways for the target compound.

In Vitro Test Systems: A Comparative Analysis

The choice of an in vitro test system is a critical decision that influences the scope and relevance of the data generated. The three most common systems are liver microsomes, S9 fractions, and hepatocytes.[1][2]

| Test System | Enzyme Complement | Cellular Integrity | Throughput & Cost | Best Use Case for This Compound |

| Liver Microsomes | Rich in Phase I (CYP, FMO) and some Phase II (UGT) enzymes from the endoplasmic reticulum.[7][8] | Vesicles; no intact cellular structure. Lacks cytosolic enzymes and cofactors unless added. | High throughput, cost-effective. Ideal for early screening.[9] | Initial screening for Phase I liabilities (N-dealkylation, hydroxylation).[7] |

| S9 Fraction | Contains both microsomal and cytosolic enzymes (e.g., AO, some SULTs).[10][11] | Homogenate; no intact cells. A more complete enzymatic profile than microsomes. | High throughput, moderately cost-effective. | Broader screening, including potential cytosolic enzyme contributions, when supplemented with appropriate cofactors.[10] |

| Hepatocytes | The "gold standard"; contains a full complement of Phase I & II enzymes, cofactors, and transporters in an intact cell system.[2][12] | Intact cells; provides the most physiologically relevant data.[2] | Lower throughput, higher cost. Labor-intensive.[11] | Definitive assessment of overall metabolic clearance, including both Phase I and II pathways, and for studies requiring intact cell processes. |

Causality Behind Selection: For an initial assessment of N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine, a liver microsomal stability assay is the logical starting point. It is a cost-effective, high-throughput method that directly probes the susceptibility of the compound to the most common oxidative metabolic pathways mediated by CYP enzymes.[7][8] If significant metabolism is observed, follow-up studies in hepatocytes are warranted to obtain a more complete metabolic profile and a more accurate prediction of in vivo clearance.[8]

Experimental Protocols: A Self-Validating Approach

Trustworthy data is generated from well-controlled, validated experiments. The following protocols are designed to be self-validating by including appropriate controls.

Protocol: Liver Microsomal Stability Assay

This protocol measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine in DMSO.

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

-

NADPH Regenerating System (NRS): Prepare a solution containing Glucose-6-Phosphate, G6P-Dehydrogenase, and NADP+ in phosphate buffer. The use of a regenerating system ensures a constant supply of NADPH throughout the incubation, preventing reaction rate limitation.

-

Microsomes: Thaw pooled human liver microsomes (e.g., from 20 donors to average out inter-individual variability) on ice. Dilute to a working concentration of 2 mg/mL in phosphate buffer.

-

-

Incubation Procedure:

-

Prepare reactions in a 96-well plate. For each time point, prepare reactions in triplicate.

-

Pre-incubation: To each well, add the phosphate buffer, microsomal solution, and the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.2%).[3] Incubate the plate at 37°C for 10 minutes. This step allows the compound to reach thermal equilibrium and non-specifically bind to the microsomes before the reaction starts.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS solution. This is considered Time = 0.

-

Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction.

-

Reaction Quenching: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Verapamil). The cold organic solvent precipitates the microsomal proteins and halts all enzymatic activity.

-

-

Controls (The Key to a Self-Validating System):

-

T=0 Control: Quench the reaction immediately after adding the NRS. This sample represents 100% of the initial compound concentration.

-

Minus-Cofactor Control: Replace the NRS with phosphate buffer and incubate for the longest time point (60 min). Any degradation observed here is due to chemical instability, not enzymatic metabolism.

-

Positive Controls: Run known high-clearance (e.g., Propranolol) and low-clearance (e.g., Warfarin) compounds in parallel to confirm the metabolic activity of the microsomal batch.

-

-

Sample Processing:

-

Seal the plate and vortex thoroughly.

-

Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro liver microsomal stability assay.

Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and speed.[13][14]

-

Rationale: LC separates the parent compound from potential metabolites and matrix components, while MS/MS provides unambiguous identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.[13]

-

Method: A reverse-phase C18 column is typically used for separation.[13] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent compound) is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective process minimizes interferences and maximizes sensitivity.

Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate of disappearance of the parent compound.

-

Calculate Percent Remaining: The peak area of the analyte at each time point is normalized to the internal standard and then expressed as a percentage of the T=0 sample.

% Remaining = (Analyte/IS Peak Area at Tx) / (Analyte/IS Peak Area at T0) * 100

-

Determine In Vitro Half-Life (t½): The natural logarithm of the percent remaining is plotted against incubation time. The slope of the linear regression of this plot represents the elimination rate constant (k).

Slope (k) = (ln(% remaining at T1) - ln(% remaining at T2)) / (T1 - T2)

t½ (min) = 0.693 / k

-

Calculate In Vitro Intrinsic Clearance (CLint): CLint is calculated to normalize the clearance rate to the amount of protein used.

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL) / (Protein amount in mg)

Example Data Presentation

| Incubation Time (min) | % Parent Remaining (Mean) | ln(% Parent Remaining) | Calculated Parameter | Value |

| 0 | 100 | 4.61 | t½ (min) | 25.0 |

| 5 | 84 | 4.43 | CLint (µL/min/mg) | 55.4 |

| 15 | 55 | 4.01 | Stability Class | Moderate |

| 30 | 28 | 3.33 | ||

| 45 | 15 | 2.71 | ||

| 60 | 8 | 2.08 |

From Data to Decisions

The calculated CLint value allows the compound to be categorized, guiding the next steps in the discovery pipeline.

Caption: Decision-making flowchart based on metabolic stability results.

Conclusion

The in vitro metabolic stability assay is an indispensable tool in the drug discovery cascade. For a novel compound like N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine, a systematic and well-controlled investigation, starting with liver microsomes, provides essential data to forecast its pharmacokinetic behavior. By employing the robust protocols and logical frameworks detailed in this guide, researchers can confidently assess metabolic liabilities, make informed decisions, and strategically advance compounds with the highest probability of success. This rigorous, data-driven approach ensures that resources are focused on developing safer, more effective medicines.

References

-

Title: N-Methyl-PPPA - Wikipedia Source: Wikipedia URL: [Link]

-

Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: ResearchGate URL: [Link]

-

Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

-

Title: Metabolic Stability Source: Frontage Laboratories URL: [Link]

-

Title: N-Methyl-1-phenylpropan-1-amine | C10H15N Source: PubChem, National Institutes of Health URL: [Link]

-

Title: N-Methyl-3-phenylpropan-1-amine | C10H15N Source: PubChem, National Institutes of Health URL: [Link]

-

Title: N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)- Source: precisionFDA URL: [Link]

-

Title: The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 Source: PubMed, National Institutes of Health URL: [Link]

-

Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Bio-protocol URL: [Link]

-

Title: Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides Source: PMC, National Institutes of Health URL: [Link]

-

Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics Source: PMC, National Institutes of Health URL: [Link]

-

Title: Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery Source: Kosheeka URL: [Link]

-

Title: Drug Metabolism Assays Source: BioIVT URL: [Link]

-

Title: Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes Source: ResearchGate URL: [Link]

-

Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]

-

Title: Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures Source: PMC, National Institutes of Health URL: [Link]

-

Title: Drug Metabolism Studies Using Liver Microsomes Source: Milecell Bio URL: [Link]

-

Title: Metabolic Stability Assay Source: Creative Biolabs URL: [Link]

-

Title: S9 Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery Source: Analytical Chemistry, ACS Publications URL: [Link]

-

Title: Analytical Methods Source: RSC Publishing URL: [Link]

-

Title: Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites Source: MDPI URL: [Link]

-

Title: Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles Source: Journal of the American Chemical Society, ACS Publications URL: [Link]

-

Title: Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability Source: Journal of Biomolecular Screening URL: [Link]

-

Title: Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review Source: ResearchGate URL: [Link]

-

Title: Application of In Vitro Metabolism Activation in High-Throughput Screening Source: MDPI URL: [Link]

-

Title: Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) Source: YouTube URL: [Link]

-

Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: Choosing Between Human Liver Microsomes and Hepatocytes Source: Patsnap Synapse URL: [Link]

-

Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry Source: STAR Protocols, National Institutes of Health URL: [Link]

-

Title: Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Analytical Methods for the Quantification of Pharmaceuticals Source: ResearchGate URL: [Link]

-

Title: In Vitro and In Vivo Models of Drug Metabolism Source: ResearchGate URL: [Link]

-

Title: Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry Source: PMC, National Institutes of Health URL: [Link]

-

Title: Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106 Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. researchgate.net [researchgate.net]

- 4. bioivt.com [bioivt.com]

- 5. mdpi.com [mdpi.com]

- 6. Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 8. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 10. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioagilytix.com [bioagilytix.com]

An In-Depth Technical Guide to the Receptor Binding Affinity of Phenylalkylpyrrolidine-Based Monoamine Transporter Ligands

A Focus on Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine and its Archetype, Prolintane

Executive Summary

This guide provides a comprehensive technical framework for understanding and determining the receptor binding affinity of this compound, a compound belonging to the phenylalkylpyrrolidine class of central nervous system (CNS) stimulants. Due to the limited availability of public data on this specific molecule, this document establishes a scientifically rigorous approach by utilizing Prolintane (1-(1-phenylpentan-2-yl)pyrrolidine) as a well-characterized structural and pharmacological archetype. Prolintane's primary mechanism as a norepinephrine-dopamine reuptake inhibitor (NDRI) provides a predictive foundation for the likely targets of the topic compound.[1][2] This guide details the established pharmacology of Prolintane, presents a complete, step-by-step protocol for determining receptor binding affinity via radioligand binding assays, and discusses the interpretation of such data within the context of drug development.

Part 1: Pharmacological Profile of the Archetype Compound: Prolintane

Introduction to Phenylalkylpyrrolidines

The phenylalkylpyrrolidine scaffold is a core structure in a class of psychoactive compounds known for their stimulant effects.[1] These molecules typically interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft.[3] By inhibiting these transporters, phenylalkylpyrrolidines increase the extracellular concentration of these neurotransmitters, leading to enhanced neuronal signaling.[4] The compound of interest, this compound, shares this core architecture, suggesting a similar mechanism of action.

Mechanism of Action: Prolintane as an NDRI

Prolintane was developed in the 1950s and functions primarily as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][4] Its mechanism of action involves binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), competitively blocking the reuptake of their respective neurotransmitters.[1] This inhibition leads to a prolonged presence of dopamine and norepinephrine in the synapse, potentiating their effects on postsynaptic receptors.[1] This pharmacological action is responsible for its stimulant, energizing, and concentration-enhancing effects.[2] While Prolintane potently inhibits DAT and NET, its affinity for the serotonin transporter (SERT) is significantly lower, a characteristic that influences its specific psychoactive profile and abuse potential.[5]

Quantitative Receptor Binding Affinity of Prolintane

The affinity of a compound for its molecular targets is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. Data from cell-based assays using human embryonic kidney (HEK293) cells expressing the human monoamine transporters provide a clear profile for Prolintane.[5]

| Target Transporter | Compound | IC50 (µM)[5] |

| Human Dopamine Transporter (hDAT) | Prolintane | 0.043 ± 0.024 |

| Human Norepinephrine Transporter (hNET) | Prolintane | 0.059 ± 0.007 |

| Human Serotonin Transporter (hSERT) | Prolintane | 28.613 |

These data quantitatively establish Prolintane as a potent inhibitor of DAT and NET with over 500-fold weaker activity at SERT, solidifying its classification as an NDRI.[5]

Part 2: Experimental Determination of Receptor Binding Affinity

The cornerstone for quantifying the interaction between a ligand like this compound and its target receptors is the radioligand binding assay. This technique is considered the gold standard for its robustness, sensitivity, and ability to directly measure binding affinity.[6]

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to a specific receptor or transporter.[6] A fixed concentration of the radioligand is incubated with a preparation of the target receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, resulting in a decrease in measured radioactivity. This relationship allows for the calculation of the test compound's IC50 and, subsequently, its binding affinity (Ki).[6][7]

Caption: Principle of competitive radioligand binding.

Detailed Protocol: Competitive Radioligand Binding Assay for DAT & NET

This protocol outlines the necessary steps to determine the binding affinity of this compound at the human dopamine and norepinephrine transporters.

A. Preparation of Biological Material (Cell Membranes)

-

Cell Culture: Culture HEK-293 cells stably expressing either the human Dopamine Transporter (hDAT) or the human Norepinephrine Transporter (hNET) to near confluence.

-

Harvesting: Gently scrape and collect the cells into a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

-

Homogenization: Homogenize the cell suspension using a Polytron or similar device on ice.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[7] Transfer the supernatant to a new tube.

-

Membrane Pelleting: Centrifuge the supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the cell membranes.[7]

-

Washing: Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

-

Final Preparation & Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose).[7] Determine the protein concentration using a standard assay (e.g., BCA assay). Aliquot and store at -80°C until use.

B. Assay Procedure (96-Well Plate Filtration Format)

-

Thaw and Dilute: On the day of the assay, thaw the membrane preparation on ice and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7] Dilute to the desired final protein concentration (typically 50-120 µg of protein per well for tissue or less for cell membranes).[7]

-

Prepare Reagents:

-

Test Compound: Prepare a serial dilution of this compound (e.g., 10 concentrations over a five-log unit range) in assay buffer.[6]

-

Radioligand: Dilute the radioligand to a final concentration near its Kd value.

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled inhibitor to block all specific binding.

-

-

Incubation: In a 96-well plate, combine the reagents in the following order for a final volume of 250 µL:

-

150 µL of membrane suspension.

-

50 µL of test compound dilution, buffer (for Total Binding), or NSB inhibitor.

-

50 µL of radioligand solution.[7]

-

-

Equilibration: Incubate the plate with gentle agitation for 120 minutes at 4°C (for DAT/NET) or as optimized to reach equilibrium.[8][9]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) using a 96-well cell harvester.[7]

-

Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Scintillation Counting: Dry the filter mat, add a scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

Caption: Experimental workflow for a filtration-based radioligand binding assay.

C. Data Analysis

-

Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

-

-